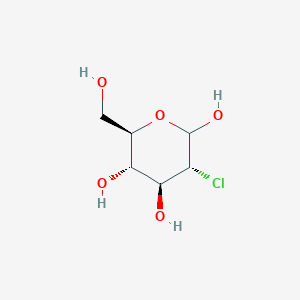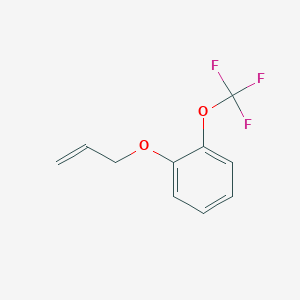
Triethylmethylammonium dibutyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylmethylammonium dibutyl phosphate is an organic compound with the molecular formula C15H36NO4P. It is a quaternary ammonium salt, characterized by its unique structure that includes both ammonium and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triethylmethylammonium dibutyl phosphate typically involves the reaction of triethylamine with methyl iodide to form triethylmethylammonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphate group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce a variety of quaternary ammonium salts.
Applications De Recherche Scientifique
Triethylmethylammonium dibutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which triethylmethylammonium dibutyl phosphate exerts its effects is primarily through its interaction with molecular targets via ionic and hydrogen bonding. The ammonium group can interact with negatively charged sites on biomolecules, while the phosphate group can form hydrogen bonds with various functional groups. These interactions can influence the stability and reactivity of the compound in different environments.
Comparaison Avec Des Composés Similaires
- Tributylmethylammonium dibutyl phosphate
- Tetraethylammonium dibutyl phosphate
- Trimethylammonium dibutyl phosphate
Comparison: Triethylmethylammonium dibutyl phosphate is unique due to its specific combination of triethyl and methyl groups attached to the ammonium ion, which imparts distinct solubility and reactivity characteristics compared to its analogs. For instance, tributylmethylammonium dibutyl phosphate has bulkier substituents, affecting its steric properties and reactivity. Tetraethylammonium dibutyl phosphate, on the other hand, lacks the methyl group, which can influence its interaction with other molecules.
Propriétés
Formule moléculaire |
C15H36NO4P |
|---|---|
Poids moléculaire |
325.42 g/mol |
Nom IUPAC |
dibutyl phosphate;triethyl(methyl)azanium |
InChI |
InChI=1S/C8H19O4P.C7H18N/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3,(H,9,10);5-7H2,1-4H3/q;+1/p-1 |
Clé InChI |
YWBVQHTUSHVKOT-UHFFFAOYSA-M |
SMILES canonique |
CCCCOP(=O)([O-])OCCCC.CC[N+](C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)





